molecular formula C8H11ClN2O2 B7882729 methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate

methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B7882729
M. Wt: 202.64 g/mol
InChI Key: CDXALTDEOGERAW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl ester group, a chlorine atom, and an isopropyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with isopropyl bromide in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform and a catalyst like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid[][3].

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Ester Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide[][3].

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazole derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.

    Ester Hydrolysis: The major product is 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid[][3].

Scientific Research Applications

Methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine atom and the isopropyl group can influence its binding affinity and selectivity towards these targets. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further modulating its activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
  • Methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate
  • Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in different reactivity and biological activity compared to its analogs with other alkyl groups.

Properties

IUPAC Name

methyl 4-chloro-1-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-5(2)11-4-6(9)7(10-11)8(12)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXALTDEOGERAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 1-(1-methylethyl)-1H-pyrazole-3-carboxylate (0.13 g) in DMF (3 ml) was treated with N-chlorosuccinimide (0.103 g) and heated to 60° C. for 5 h under nitrogen. The cooled mixture was partitioned between diethyl ether (20 ml) and water (20 ml), separated, the organic extracts dried over sodium sulphate and evaporated to give the title compound as a pale yellow oil (0.105 g).
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.103 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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